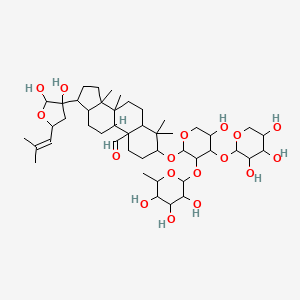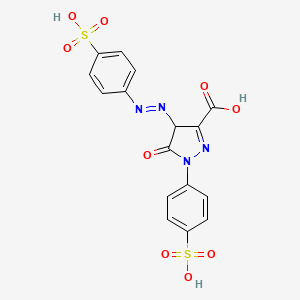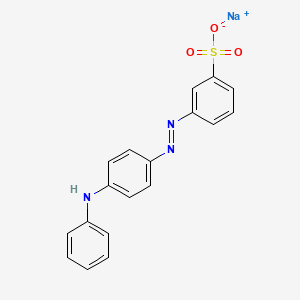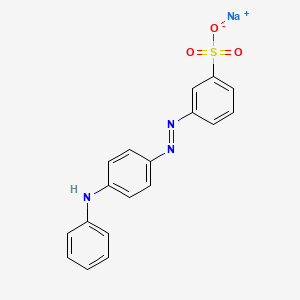
Gypenoside A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gypenoside A is a bioactive compound primarily found in the plant Gynostemma pentaphyllum, commonly known as Jiaogulan. This compound belongs to the class of triterpenoid saponins and has been extensively studied for its potential therapeutic properties. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Gypenoside A involves the extraction and purification from Gynostemma pentaphyllum. The process typically includes ultrasonic extraction of the plant powder, followed by demalonylation and ultrahigh-performance liquid chromatography (UHPLC) analysis. The extracted solution is heated in a water bath at 95°C to convert malonylgypenosides into corresponding gypenosides .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Gynostemma pentaphyllum using similar methods. The process includes extraction, concentration, and drying to obtain high-purity this compound. The use of UHPLC-CAD (charged aerosol detector) ensures precise quantification and quality control of the compound .
化学反応の分析
Types of Reactions: Gypenoside A undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using β-glucosidase to produce gypenoside XVII from ginsenoside Rb1.
Oxidation: Oxidative reactions involving reactive oxygen species (ROS) can modify the structure of this compound.
Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the compound, enhancing its solubility and bioavailability.
Major Products Formed:
Gypenoside XVII: Formed through enzymatic hydrolysis of ginsenoside Rb1.
Oxidized Derivatives: Formed through oxidative reactions, potentially altering the biological activity of the compound.
科学的研究の応用
Chemistry:
- Used as a reference compound in analytical chemistry for the quantification of gypenosides in plant extracts .
Biology:
- Exhibits neuroprotective effects by inhibiting glutamate-induced apoptosis and oxidative stress in neuronal cells .
- Reduces airway inflammation and Th2 cell activities in murine asthma models .
Medicine:
- Demonstrates anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for cardiovascular diseases .
- Induces apoptosis in gastric cancer cells by inhibiting the PI3K/AKT/mTOR pathway .
Industry:
作用機序
Gypenoside A exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: Inhibits the PI3K/AKT/mTOR pathway, reducing the expression of inflammatory cytokines and chemokines.
Neuroprotective Action: Inhibits glutamate-induced increase in cytoplasmic Ca2+ and blocks apoptosis in neuronal cells.
Antioxidant Action: Reduces oxidative stress by scavenging reactive oxygen species and enhancing the activity of antioxidant enzymes.
類似化合物との比較
Gypenoside A is often compared with other gypenosides and triterpenoid saponins:
Gypenoside XVII: Similar in structure but differs in its specific biological activities, such as enhanced anti-inflammatory effects.
Gypenoside XLIX: Known for its anti-inflammatory properties and activation of the Sirt1/Nrf2 signaling pathway.
Bacoside A: Another triterpenoid saponin with neuroprotective and anticancer properties, derived from Bacopa monnieri.
Uniqueness of this compound: this compound stands out due to its broad spectrum of biological activities and its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and neurological disorders .
Conclusion
This compound is a versatile compound with significant potential in various scientific and medical fields. Its diverse biological activities and mechanisms of action make it a promising candidate for further research and development.
特性
IUPAC Name |
17-[2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H74O17/c1-21(2)16-23-17-46(56,41(55)60-23)25-10-13-43(6)24(25)8-9-29-44(43,7)14-11-28-42(4,5)30(12-15-45(28,29)20-47)61-40-37(63-39-35(54)33(52)31(50)22(3)59-39)36(27(49)19-58-40)62-38-34(53)32(51)26(48)18-57-38/h16,20,22-41,48-56H,8-15,17-19H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJURGRVZASRDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C7(CC(OC7O)C=C(C)C)O)C=O)O)OC8C(C(C(CO8)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H74O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B10817166.png)


![sodium;2-[[(4R)-4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B10817188.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10817196.png)


![sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate](/img/structure/B10817214.png)


![(1R,2R,5R,8R,9S,10R,11R,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B10817234.png)
![[(1R,4R)-4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817247.png)
![sodium;2-[[(4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B10817255.png)
![[20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B10817270.png)
